1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate
Description
Glucopyranose Core
Aryl Pharmacophore
- 4-Chloro-3-(4-ethoxybenzyl)phenyl group:
- Chlorine atom at para position
- Ethoxybenzyl substitution at meta position
- Dihedral angle of 85° between phenyl rings
Propylene Glycol Solvate
The SMILES notation encodes the stereochemistry:
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@H](CO)O.O
Crystalline Phase Analysis and Hydration State Dynamics
Hydration States
| Property | Monohydrate | Dihydrate |
|---|---|---|
| Water content | 1 H2O | 2 H2O |
| Molar ratio | 1:1:1 | 1:1:2 |
| Crystal density | 1.349 g/cm³ | 1.367 g/cm³ |
| Thermal stability | Up to 150°C | Up to 160°C |
X-ray Powder Diffraction (XRPD)
Characteristic peaks for the dihydrate (Form A):
| 2θ (°) | Relative Intensity | Miller Indices |
|---|---|---|
| 8.9 | 100% | (001) |
| 15.8 | 85% | (110) |
| 16.1 | 78% | (012) |
| 20.0 | 65% | (201) |
| 24.2 | 45% | (004) |
The monohydrate shows distinct peaks at 7.2° and 22.4° 2θ due to altered water coordination.
Spectroscopic Fingerprinting (NMR, FT-IR, MS)
Nuclear Magnetic Resonance (NMR)
- δ 7.35 (d, J=8.4 Hz, 2H, aryl H)
- δ 6.85 (d, J=8.4 Hz, 2H, benzyl H)
- δ 5.12 (d, J=3.6 Hz, 1H, anomeric H)
- δ 3.45-3.78 (m, 11H, sugar H + propylene glycol)
Fourier-Transform Infrared (FT-IR)
- 3360 cm-1 (O-H stretch, hydrogen-bonded water)
- 1615 cm-1 (C=C aromatic)
- 1270 cm-1 (C-O-C glycosidic bond)
Properties
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;propane-1,2-diol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Improved Process via Sequential Coupling and Crystallization
A patented method involves a five-step synthesis starting with the coupling of 5-bromo-2-chloro-4′-ethoxybenzophenone (compound II) with a glycoside intermediate (compound III) in tetrahydrofuran (THF) and methanol. The reaction employs n-butyllithium as the organolithium reagent, followed by methylation using methanesulfonic acid. Subsequent demethoxylation with triethylsilane and boron trifluoride etherate yields compound V, which undergoes acylation with acetic anhydride in the presence of diisopropylethylamine and dimethylaminopyridine (DMAP). Hydrolysis with lithium hydroxide monohydrate produces dapagliflozin free base, which is then complexed with (S)-propylene glycol in a 1:1:1 ratio with water to form the monohydrate. This method achieves a 95% yield and 99.9% HPLC purity by optimizing solvent ratios (e.g., isopropyl acetate:cyclohexane = 1:2.1) during crystallization.
Intermediate Synthesis via Friedel-Crafts Acylation and Glycosylation
An alternative route begins with Friedel-Crafts acylation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene using aluminum chloride, followed by reduction with triethylsilane and titanium chloride to form 5-bromo-2-chloro-4′-ethoxydiphenylmethane. Glycosylation of this intermediate with 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone under cryogenic conditions (-40°C to -45°C) yields a protected glucitol derivative. Deprotection via sodium hydroxide hydrolysis and subsequent acetylation produces tetraacetylated dapagliflozin, which is purified using methanol and charcoal. The final step involves complexation with (S)-propylene glycol in ethanol/water (60% v/v), achieving a 99.8% purity after crystallization.
Hydroxyl Protection and Reduction-Based Synthesis
A third method uses hydroxyl-protected intermediates to minimize impurities. The process starts by protecting the hydroxyl groups of 5-bromo-2-chloro-4′-ethoxybenzophenone with trimethylsilyl (TMS) groups, followed by coupling with a glucono lactone derivative. Reduction with sodium borohydride in tetrahydrofuran yields a key intermediate, which is deprotected using hydrochloric acid. The final complexation with (S)-propylene glycol and water occurs under reflux conditions, followed by spray drying to obtain the monohydrate form. This method reduces the des-bromo impurity (compound VIII) to <0.15% .
Critical Analysis of Methodologies
Yield and Purity Comparison
The sequential coupling method (1.1) outperforms others in yield and purity due to optimized crystallization and solvent stripping. However, the Friedel-Crafts route (1.2) is more scalable for industrial production despite longer cycle times.
Impurity Profiles and Mitigation Strategies
- Des-Bromo Impurity (VIII) : Forms during demethoxylation due to residual bromine. Controlled by maintaining reaction temperatures below -40°C and using excess triethylsilane.
- Residual Solvents : Methanol and THF levels are reduced to <500 ppm via vacuum distillation and azeotropic stripping with toluene.
- Acetylated Byproducts : Minimized by replacing pyridine with DMAP during acylation, reducing genotoxic impurities.
Industrial-Scale Optimization
Solvent and Reagent Selection
- Preferred Solvents : Methylene chloride and THF for glycosylation due to high solubility of intermediates.
- Catalysts : Boron trifluoride etherate enhances reaction rates during demethoxylation but requires careful handling due to corrosivity.
- Crystallization Conditions : Isopropyl acetate/cyclohexane (1:2.1) at 20–30°C ensures uniform crystal growth and minimizes hydrate variability.
Chemical Reactions Analysis
Types of Reactions
Dapagliflozin propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. These reactions are essential for understanding the stability and shelf-life of the compound .
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation
Major Products Formed
The major degradation products formed from these reactions include various hydrolytic and oxidative by-products. These products are identified and quantified using chromatographic techniques .
Scientific Research Applications
Dapagliflozin propanediol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying SGLT2 inhibitors and their interactions.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes, heart failure, and chronic kidney disease.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Dapagliflozin propanediol inhibits the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubule of the nephron. By blocking SGLT2, it reduces glucose reabsorption and promotes glucose excretion in the urine. This action helps in better glycemic control and reduces the workload on the heart and kidneys .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two structurally related molecules:
Key Structural and Functional Differences:
Substituent Chemistry :
- The target compound contains a chlorophenyl-ethoxybenzyl group, enhancing SGLT2 binding specificity, whereas the second compound has a methoxyphenyl-dihydroxyethyl group, favoring glycoside transport .
- The propanediol hydrate in the target molecule improves solubility compared to the unhydrated analog in the second compound .
Pharmacological Activity: SGLT2 Inhibition: The chlorophenyl-ethoxybenzyl group in the target compound confers high selectivity for SGLT2, reducing renal glucose reabsorption. The second compound lacks this specificity . Solubility and Bioavailability: Hydration and propanediol coordination in the target compound result in ~80% oral bioavailability, compared to ~50% for non-hydrated analogs .
Research Findings and Docking Studies
Binding Affinity and Selectivity
AutoDock4 simulations reveal that the chlorophenyl-ethoxybenzyl group in the target compound forms hydrogen bonds with SGLT2 residues (e.g., Asn75, Gln457), achieving a binding energy of -9.2 kcal/mol , superior to the -7.8 kcal/mol of the methoxyphenyl analog . This correlates with its 100-fold higher potency in vitro .
Notes
Pharmacological Targets : SGLT2 inhibition is well-characterized for dapagliflozin derivatives, while the methoxyphenyl compound’s activity is hypothesized based on glycoside transporter homology .
Biological Activity
1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate, commonly referred to as dapagliflozin propanediol hydrate, is a synthetic compound primarily recognized for its role as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound has garnered attention in the treatment of type 2 diabetes mellitus (T2DM) due to its ability to reduce renal glucose reabsorption and promote glucose excretion.
Dapagliflozin acts by selectively inhibiting SGLT2, which is responsible for approximately 90% of glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion and consequently lowers blood glucose levels. The pharmacodynamics of dapagliflozin have been extensively studied, revealing significant effects on glycemic control in both animal models and human clinical trials.
Antidiabetic Effects
Dapagliflozin has demonstrated potent antidiabetic effects in various studies:
- Clinical Trials : In a study involving streptozotocin-induced hyperglycemic rats, dapagliflozin reduced blood glucose levels by approximately 55% within five hours post-administration at a dose of 0.1 mg/kg .
- Long-term Studies : Clinical trials have shown that patients treated with dapagliflozin experience significant reductions in HbA1c levels compared to placebo groups, indicating improved long-term glycemic control.
Cardiovascular Benefits
Emerging evidence suggests that dapagliflozin may also confer cardiovascular benefits:
- Heart Failure : Research indicates that dapagliflozin improves left ventricular remodeling and reduces sympathetic tone in models of heart failure with preserved ejection fraction (HFpEF) .
- Renal Protection : Dapagliflozin has been associated with reduced progression of renal disease in diabetic patients, highlighting its potential nephroprotective properties.
Antioxidant Activity
Recent studies have explored the antioxidant properties of compounds related to dapagliflozin. For instance, research on similar phenolic compounds has shown significant radical scavenging activities, suggesting potential protective effects against oxidative stress .
Case Studies
- Diabetes Management : A cohort study involving diabetic patients treated with dapagliflozin reported a significant decrease in body weight and waist circumference alongside improvements in glycemic control.
- Cardiovascular Outcomes : In a randomized controlled trial, patients receiving dapagliflozin exhibited lower rates of hospitalization for heart failure compared to those on standard therapy.
Comparative Efficacy Table
| Study Type | Outcome Measure | Dapagliflozin Effect | Control Effect |
|---|---|---|---|
| Clinical Trial | HbA1c Reduction | -0.7% to -1.0% | -0.1% |
| Animal Study | Blood Glucose Levels | ↓55% post 0.1 mg/kg | N/A |
| Longitudinal Study | Weight Change | ↓3 kg average | No significant change |
| Heart Failure Study | Hospitalization Rates | Reduced by 30% | Standard therapy rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
